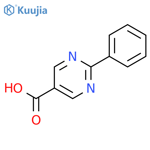

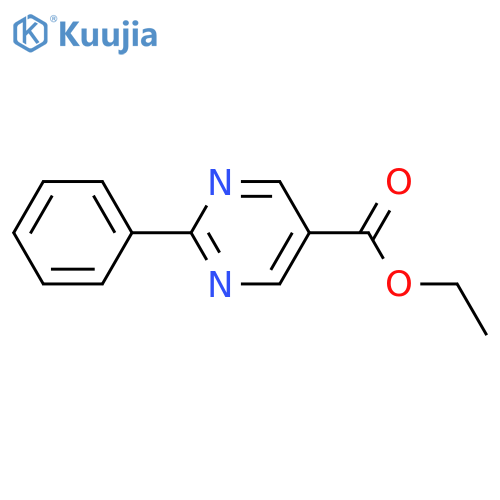

Cas no 85386-14-7 (Ethyl 2-phenylpyrimidine-5-carboxylate)

Ethyl 2-phenylpyrimidine-5-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- ethyl 2-phenylpyrimidine-5-carboxylate

- 5-Pyrimidinecarboxylic acid, 2-phenyl-, ethyl ester

- 5-Carbethoxy-2-phenylpyrimidine

- ethyl2-phenylpyrimidine-5-carboxylate

- 2-phenyl-5-carbethoxypyrimidine

- ADXNMWBLJLAMNG-UHFFFAOYSA-N

- 3246AC

- HP21888

- AM20041245

- ST24030533

- 2-Phenylpyrimidine-5-carboxylic acid ethyl ester

- Ethyl 2-phenyl-5-pyrimidinecarboxylate (ACI)

- DTXSID70440772

- AKOS005146381

- J-520789

- ME-0702

- SB60663

- 85386-14-7

- DB-026563

- MFCD09863207

- CS-0151704

- SCHEMBL8546622

- Ethyl 2-phenylpyrimidine-5-carboxylate

-

- MDL: MFCD09863207

- Renchi: 1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

- Clave inchi: ADXNMWBLJLAMNG-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=NC(C2C=CC=CC=2)=NC=1)OCC

Atributos calculados

- Calidad precisa: 228.09000

- Masa isotópica única: 228.089877630g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 17

- Cuenta de enlace giratorio: 4

- Complejidad: 244

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 52.1

- Xlogp3: 2.1

Propiedades experimentales

- Denso: 1.167

- PSA: 52.08000

- Logp: 2.32030

Ethyl 2-phenylpyrimidine-5-carboxylate Información de Seguridad

- Nivel de peligro:IRRITANT

Ethyl 2-phenylpyrimidine-5-carboxylate Datos Aduaneros

- Código HS:2933599090

- Datos Aduaneros:

China Customs Code:

2933599090Overview:

2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 2-phenylpyrimidine-5-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109406-250mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 250mg |

$*** | 2023-05-29 | |

| abcr | AB303709-1 g |

Ethyl 2-phenylpyrimidine-5-carboxylate, 95%; . |

85386-14-7 | 95% | 1g |

€281.80 | 2022-05-20 | |

| eNovation Chemicals LLC | D749867-1g |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 1g |

$135 | 2024-06-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IV372-250mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 250mg |

643CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IV372-100mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 100mg |

234CNY | 2021-05-08 | |

| Fluorochem | 216927-250mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 95% | 250mg |

£48.00 | 2022-03-01 | |

| abcr | AB303709-250 mg |

Ethyl 2-phenylpyrimidine-5-carboxylate, 95%; . |

85386-14-7 | 95% | 250MG |

€143.80 | 2022-05-20 | |

| eNovation Chemicals LLC | D749867-250mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 250mg |

$85 | 2025-02-20 | |

| Aaron | AR008G4S-100mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 100mg |

$30.00 | 2023-12-13 | |

| 1PlusChem | 1P008FWG-100mg |

Ethyl 2-phenylpyrimidine-5-carboxylate |

85386-14-7 | 98% | 100mg |

$20.00 | 2024-04-21 |

Ethyl 2-phenylpyrimidine-5-carboxylate Métodos de producción

Métodos de producción 1

Métodos de producción 2

2.1 Reagents: Sodium Solvents: Ethanol ; 1 h, reflux

Métodos de producción 3

2.1 Solvents: Phosphorus oxychloride

3.1 Reagents: Hydrochloric acid Solvents: Ethanol

Métodos de producción 4

Métodos de producción 5

1.2 Reagents: Acetic acid ; 23 h, 60 °C

Métodos de producción 6

2.1 Reagents: Hydrochloric acid Solvents: Ethanol

Métodos de producción 7

Métodos de producción 8

Métodos de producción 9

Métodos de producción 10

Métodos de producción 11

2.1 Reagents: Hydrochloric acid Solvents: Ethanol

Métodos de producción 12

2.1 Reagents: Phosphorus oxychloride ; 1 h, 100 °C

2.2 Reagents: Zinc Solvents: Tetrahydrofuran ; 1 h, 60 °C

2.3 Reagents: Acetic acid ; 23 h, 60 °C

Métodos de producción 13

Métodos de producción 14

1.2 Solvents: Water ; rt

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, 100 °C

Métodos de producción 15

1.2 Reagents: Zinc Solvents: Tetrahydrofuran ; 1 h, 60 °C

1.3 Reagents: Acetic acid ; 23 h, 60 °C

Ethyl 2-phenylpyrimidine-5-carboxylate Raw materials

- benzenecarboximidamide hydrochloride

- Ethyl 3-dimethylamino-2-formylacrylate

- ethyl propiolate

- 2-Phenyl-5-pyrimidinecarboxamide

- 1,3-diethyl 2-(ethoxymethylidene)propanedioate

- 5-Pyrimidinecarbonylchloride, 2-phenyl-

- Ethyl potassium malonate

- Ethyl formate

- ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

- 2-phenylpyrimidine-5-carbonitrile

- 5-methyl-2-phenylpyrimidine

- Ethyl 2-formyl-3-oxopropanoate

- 2-Phenylpyrimidine-5-carboxylic acid

- ETHYL 3,3-DIMETHOXYPROPANOATE

- ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

Ethyl 2-phenylpyrimidine-5-carboxylate Preparation Products

Ethyl 2-phenylpyrimidine-5-carboxylate Literatura relevante

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

4. Book reviews

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

Related Articles

-

Terpenos y sus Derivados en el Desarrollo de Fármacos Antitumorales: Mecanismos y Perspectivas Los t……Jun 17, 2025

-

Introducción al Compuesto 6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona La búsqueda de nuevos co……Jun 17, 2025

-

Ácido Hialurónico: Avances en Ingeniería de Tejidos y Medicina Regenerativa El ácido hialurónico (HA……Jun 17, 2025

-

6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un compuesto líder prometedor en química medicina……Jun 17, 2025

-

6-Bromo-2-metilpiridina y [3,4-D]pirrol-4(3H)-ona: Un Compuesto Líder Prometedor en Química Medicina……Jun 17, 2025

85386-14-7 (Ethyl 2-phenylpyrimidine-5-carboxylate) Productos relacionados

- 64074-29-9(methyl 2-phenylpyrimidine-5-carboxylate)

- 76508-35-5(Isopropyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide (Piroxicam Impurity I))

- 2680744-54-9(benzyl 7,7-dichloro-6-methyl-3-azabicyclo4.1.0heptane-3-carboxylate)

- 2228417-22-7(2,2-dimethyl-1-(3-methyl-2-nitrophenyl)cyclopropylmethanol)

- 207592-21-0(2,2’-Methylene BisRanitidine)

- 847396-48-9(1-benzyl-4-{1-(3-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

- 592546-19-5(1H-Indole-1-acetamide,3-formyl-N-(2-methylphenyl)-(9CI))

- 2137878-49-8(Furo[2,3-e]-1,3-benzodioxole-7-carboxylic acid, 6,7-dihydro-)

- 105774-97-8(1-Iodononafluoro(3-methylbut-1-ene))

- 1040680-79-2(2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide)